The Biological Role of the Lewis X Trisaccharide: A Technical Guide for Researchers
The Biological Role of the Lewis X Trisaccharide: A Technical Guide for Researchers
Abstract
The Lewis X (LeX) trisaccharide, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a crucial carbohydrate epitope involved in a myriad of biological processes, ranging from embryonic development and immune modulation to cell adhesion and cancer progression. While often studied as the precursor to the well-known selectin ligand, sialyl Lewis X (sLeX), the non-sialylated LeX structure possesses distinct and significant biological functions. This technical guide provides an in-depth exploration of the biological roles of the LeX trisaccharide, focusing on its function in developmental biology, cell adhesion, immunology, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Introduction: Structure and Biosynthesis of Lewis X
The Lewis X (LeX) antigen is a trisaccharide with the structure Galactose β1-4 (Fucose α1-3) N-acetylglucosamine (Galβ1-4[Fucα1-3]GlcNAc). It is classified as a type 2 chain Lewis antigen. The biosynthesis of LeX is a critical step in the formation of more complex glycans, including the potent selectin ligand, sialyl Lewis X (sLeX). The final step in LeX synthesis involves the addition of a fucose residue in an α(1,3)-linkage to an N-acetylglucosamine (GlcNAc) residue of a LacNAc (Galβ1-4GlcNAc) acceptor. This reaction is catalyzed by a family of α(1,3)-fucosyltransferases (FUTs).
Role in Developmental Biology: The SSEA-1 Epitope
One of the most well-characterized roles of LeX is in developmental biology, where it is famously known as Stage-Specific Embryonic Antigen-1 (SSEA-1).
Marker of Pluripotency and Neural Stem Cells
LeX is highly expressed on the surface of murine embryonic stem cells (ESCs) and is considered a hallmark of pluripotency in this species.[1][2] While not typically present on undifferentiated human ESCs, its expression is induced upon their conversion to a "naïve-like" state, suggesting it is a marker of a specific pluripotent state.[1][2]
In the developing central nervous system (CNS), LeX is a key marker for identifying and isolating neural stem and progenitor cells (NSPCs).[3] The LeX-positive subpopulation of cells isolated from the adult mouse subventricular zone (SVZ) contains the neural stem cells capable of forming neurospheres.[3] Quantitative analysis has shown that approximately 4% of acutely isolated SVZ cells are LeX-positive.[3]
Regulation of Neural Stem Cell Proliferation via Notch Signaling
LeX-carrying N-glycans are not merely markers but are functionally involved in maintaining the stemness of neural stem cells (NSCs). Research has demonstrated that these glycans actively participate in the proliferation of NSCs by modulating the Notch signaling pathway. The presence of LeX is linked to the expression of Musashi-1, an activator of the Notch pathway, which is crucial for preventing premature differentiation and maintaining the NSC pool.
Below is a diagram illustrating the proposed role of Lewis X in the Notch signaling pathway in neural stem cells.
Role in Cell Adhesion
The LeX trisaccharide is directly implicated in cell adhesion processes, distinct from the selectin-mediated adhesion of its sialylated counterpart.
Integrin-Mediated Substratum Adhesion
Studies have shown that the expression of LeX on the cell surface promotes cell adhesion to the substratum. This increased adhesion is mediated by integrins. While the precise mechanism is still under investigation, it is hypothesized that the fucosylation of integrin-associated proteins, such as basigin, by the addition of LeX enhances integrin-mediated cell-substratum adhesion. The glycosylation state of integrins is known to modulate their function, including ligand binding, cell spreading, and migration.[4][5]
The diagram below outlines the proposed mechanism of LeX-mediated integrin signaling.
Role in the Immune System
While sLeX is the primary selectin ligand for leukocyte rolling, the non-sialylated LeX (CD15) structure also plays a functional role in the immune system.
Phagocyte Activation and Adhesion
LeX is prominently expressed on human myeloid cells, particularly granulocytes. Cross-linking of the CD15 antigen on the surface of phagocytes with monoclonal antibodies has been shown to induce cellular activation, including a moderate release of intracellular calcium and a strong oxidative burst.[6] This suggests that LeX can function as a receptor capable of signal transduction, contributing to phagocyte activation during an immune response.[6]
Furthermore, antibodies against CD15 can increase neutrophil adhesion to the endothelium through a mechanism dependent on the leukocyte function-associated antigen-1 (LFA-1) integrin.[7] This indicates that LeX may play a role in modulating integrin-dependent firm adhesion of neutrophils.[7]
Role in Human Milk
LeX is present in human milk as a free oligosaccharide. It is suggested that these LeX-containing oligosaccharides contribute to the development of the infant's immune system. They may act as soluble receptor decoys, preventing pathogens from binding to the infant's gut epithelium. Additionally, LeX in human milk can bind to DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), potentially modulating dendritic cell function and influencing the infant's immune responses.[8][9][10][11][12]
Role in Cancer
The expression of LeX is altered in many cancers, and its presence can have prognostic significance, sometimes independent of its sialylated form.
A Marker of Malignancy and Poor Prognosis
Increased expression of LeX has been observed in several types of cancer, including colorectal and certain thyroid carcinomas.[13][14][15] In colorectal cancer, the expression of LeX in tumor tissues has been identified as a prognostic variable associated with shorter survival times, separate from tumor stage and histological type.[13][14]
Association with Cancer Stem-Like Cells
Similar to its role in normal stem cells, LeX (SSEA-1) has been identified as a marker for cancer stem-like cells in various tumors, including those of the thyroid.[15] Flow cytometric analysis of anaplastic and papillary thyroid carcinoma cell lines revealed that a small subpopulation of cells expressing SSEA-1, potentially representing the cancer stem-like cell population.[15]
Quantitative Data
The expression of Lewis X varies significantly depending on the cell type and developmental or disease state. The following tables summarize available quantitative data.
Table 1: Expression of Lewis X (SSEA-1) in Stem and Progenitor Cells
| Cell Type | Species | Method | Percent Positive Cells | Reference |
| Acutely Isolated SVZ Cells | Mouse | FACS | ~4% | [3] |
| hESC-derived Hepatocyte-like Cells (Day 7) | Human | Flow Cytometry | ~8% | [16] |
| Naïve-like Converted iPSCs | Human | Immunocytochemistry | Increased Expression | [1][2] |
Table 2: Expression of Lewis X (SSEA-1/CD15) in Cancer Cells
| Cancer Type | Cell Line | Method | Percent Positive Cells | Reference |
| Anaplastic Thyroid Carcinoma | THJ-16T | Flow Cytometry | 5.4% | [15] |
| Anaplastic Thyroid Carcinoma | THJ-21T | Flow Cytometry | 2.8% | [15] |
| Papillary Thyroid Carcinoma | TPC1 | Flow Cytometry | 1.0% | [15] |
| Papillary Thyroid Carcinoma | BCP | Flow Cytometry | 0.1% | [15] |
| Metastatic High-Grade Serous Carcinoma | Patient Effusions | Immunohistochemistry | 89% (mostly <5% of cells) | [16] |
Note: Binding affinity data (e.g., Kd values) for Lewis X to its specific receptors are not widely reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Lewis X trisaccharide.
Protocol for Flow Cytometry Analysis of Cell Surface Lewis X (SSEA-1/CD15)
This protocol is for the detection and quantification of LeX expression on single-cell suspensions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Primary Antibody: Anti-Lewis X/CD15/SSEA-1 monoclonal antibody (e.g., clone MMA, HI98, or MC-480), conjugated to a fluorophore (e.g., FITC, PE, APC).
-
Isotype Control: A matched immunoglobulin isotype control conjugated to the same fluorophore.
-
Fc Block (optional, for cells expressing Fc receptors like myeloid cells).
-
7-AAD or Propidium Iodide for viability staining.
-
FACS tubes (5 mL polystyrene tubes).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues. Ensure a cell count of approximately 0.5-1 x 106 cells per sample.
-
Washing: Wash cells once with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Fc Block (Optional): If using immune cells, resuspend the cell pellet in 100 µL of staining buffer containing an Fc blocking reagent. Incubate for 10-15 minutes on ice.
-
Primary Antibody Staining: Add the predetermined optimal concentration of the fluorophore-conjugated anti-LeX antibody and the corresponding isotype control to separate tubes. Vortex gently.
-
Incubation: Incubate the cells for 30 minutes on ice or at 4°C, protected from light.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Viability Staining: Add a viability dye (e.g., 7-AAD) 5-10 minutes before analysis to exclude dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Data Analysis: Gate on the live, single-cell population. Use the isotype control to set the negative gate and determine the percentage of LeX-positive cells and the Mean Fluorescence Intensity (MFI).
Protocol for Immunohistochemistry (IHC) of Lewis X in Paraffin-Embedded Tissues
This protocol allows for the visualization of LeX expression within the context of tissue architecture.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides.
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%).
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Hydrogen Peroxide (3%) in methanol (B129727).
-
Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary Antibody: Anti-Lewis X/CD15/SSEA-1 monoclonal antibody.
-
Biotinylated Secondary Antibody (e.g., goat anti-mouse IgM/IgG).
-
Streptavidin-HRP conjugate.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate buffer and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse in PBS (3 x 5 minutes).
-
-
Peroxidase Block:
-
Incubate slides in 3% H2O2 in methanol for 15 minutes to quench endogenous peroxidase activity.
-
Rinse in PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LeX antibody to its optimal concentration in the blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides in PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Incubate slides with DAB solution until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin.
-
Rinse in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with permanent mounting medium.
-
Conclusion and Future Directions
The Lewis X trisaccharide is a glycan of profound biological importance. Its role as the SSEA-1 antigen is fundamental to developmental biology, serving as both a marker and a functional regulator of stem cell fate through pathways such as Notch signaling. Beyond development, LeX contributes to cellular adhesion via integrin modulation and participates in immune responses by activating phagocytes and mediating neutrophil adhesion. In oncology, its expression is a significant prognostic indicator and a marker for cancer stem-like cells.
Future research should aim to elucidate the specific binding partners of LeX in various contexts, particularly in integrin-mediated adhesion, to better understand the molecular mechanisms of its function. Quantifying the binding affinities and kinetics will be crucial for designing therapeutic interventions. Furthermore, exploring the functional consequences of non-sialylated LeX expression in cancer metastasis, independent of sLeX, could unveil new targets for anti-cancer therapies. The continued investigation into the roles of LeX will undoubtedly provide deeper insights into the complex language of glycans in health and disease.
References
- 1. Increased Expression of Cell Surface SSEA-1 is Closely Associated with Naïve-Like Conversion from Human Deciduous Teeth Dental Pulp Cells-Derived iPS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Expression of Cell Surface SSEA-1 is Closely Associated with Naïve-Like Conversion from Human Deciduous Teeth Dental Pulp Cells-Derived iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LeX/ssea-1 is expressed by adult mouse CNS stem cells, identifying them as nonependymal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation and Integrin Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin-mediated Signaling and Its Regulation by N-glycans [glycoforum.gr.jp]
- 6. Activation of human phagocytes through carbohydrate antigens (CD15, sialyl-CD15, CDw17, and CDw65) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD15 antibodies increase neutrophil adhesion to endothelium by an LFA-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Lewis X trisaccharide (HMDB0006568) [hmdb.ca]
- 9. Human Milk Oligosaccharides and Immune System Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Milk Oligosaccharides and Immune System Development [digibug.ugr.es]
- 11. Human Milk Oligosaccharides and Lewis Blood Group: Individual High-Throughput Sample Profiling to Enhance Conclusions From Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. STAGE SPECIFIC EMBRYONIC ANTIGEN-1 (SSEA-1) EXPRESSION IN THYROID TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
